(R)-1-Phenylethyl hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine is an oxygenated derivative of ammonia and is used in the synthesis of oximes from aldehydes and ketones . Oximes are easily reduced to amines, which are used in the manufacture of dyes, plastics, synthetic fibers, and medicinals .
Synthesis Analysis
Hydroxylamine is used for the synthesis of various drug substances and is known as a genotoxic impurity . It is difficult to detect using conventional analytical techniques due to its physiochemical properties like lack of chromophore, low molecular weight, absence of carbon atom, and high polarity .Molecular Structure Analysis
Hydroxylamine is an oxygenated form of ammonia . It is difficult to analyze due to its physical-chemical properties like the lack of chromophore, low molecular weight, the absence of carbon atom, and high polarity .Chemical Reactions Analysis
Hydroxylamine is an oxygenated form of ammonia often found within industrial and pharmaceutical processes, and semiconductor, chemical, and pharmaceutical industries . It reacts with electrophiles, such as alkylating agents, which can attach to either the oxygen or the nitrogen atoms .Physical and Chemical Properties Analysis
Hydroxylamine is difficult to detect using conventional analytical techniques due to its physical–chemical properties like the lack of chromophore, low molecular weight, the absence of carbon atom, and high polarity .Scientific Research Applications
Synthesis of Optically Active Compounds
(R)-1-Phenylethyl hydroxylamine has been utilized in the synthesis of enantiomerically pure compounds. For instance, it's involved in the synthesis of optically active 1-(1-phenylethyl)-1H-imidazoles, indicating its role in producing chiral molecules, which are crucial for pharmaceuticals and materials science (Mlostoń et al., 2008).
Fluorescence Probes for Metal Ions
Another study highlights its use in the development of highly selective and sensitive fluorescence probes for copper(II) ions. This application is significant in environmental monitoring and biomedical research, showcasing its versatility beyond simple organic synthesis (Xinqi Chen et al., 2009).
Catalysis and Asymmetric Synthesis
Research also shows its application in catalysis, specifically in the enantioselective addition of diethylzinc to aldehydes. This process is a cornerstone in asymmetric synthesis, which is essential for creating chiral drugs and chemicals with high purity (Asami et al., 2015).
Material Science and Polymer Chemistry
Moreover, this compound plays a role in the modification of natural rubber, affecting its molecular structure and storage properties. This research provides insights into the material's durability and performance, relevant for various industrial applications (Nimpaiboon et al., 2016).
Analytical Chemistry Applications
It has been utilized in the quantification of substrates and products in enzyme-catalyzed reactions, demonstrating its role in analytical methodologies. This application is particularly relevant in the pharmaceutical industry for drug development and quality control processes (Kang et al., 2000).
Safety and Hazards
Future Directions
Electrochemical methods for monitoring hydroxylamine have the advantage of being portable, quick, affordable, simple, sensitive, and selective enough to maintain adequate constraints in contrast with conventional yet laboratory-based quantification methods . This field has potential for future advancements .
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJRFNUPXQLYHX-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455667 |
Source
|
Record name | (R)-1-Phenylethyl hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67377-55-3 |
Source
|
Record name | (R)-1-Phenylethyl hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of (R)-(+)-(1-Phenylethyl)hydroxylamine in the synthesis of enantiopure 4-amino-6-fluoro-3-(hydroxymethyl)chromanes?
A1: (R)-(+)-(1-Phenylethyl)hydroxylamine acts as a chiral auxiliary in this synthesis []. It reacts with a derivative of 5-fluorosalicylaldehyde to form a chiral nitrone intermediate. This chirality is then transferred to the final product during the intramolecular nitrone cycloaddition, leading to the formation of enantiopure 4-amino-6-fluoro-3-(hydroxymethyl)chromanes. The choice of (R)-(+)-(1-Phenylethyl)hydroxylamine over its enantiomer determines the absolute configuration of the final product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.